molecular formula C9H18N2S2 B12679878 2,2'-Methylenebis(2-methylthiazolidine) CAS No. 116112-97-1

2,2'-Methylenebis(2-methylthiazolidine)

Cat. No.: B12679878
CAS No.: 116112-97-1
M. Wt: 218.4 g/mol
InChI Key: GHBRLJWGIJDPQC-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(2-methylthiazolidine) is a bis-thiazolidine derivative characterized by two thiazolidine rings connected via a methylene bridge. Thiazolidines are heterocyclic compounds containing sulfur and nitrogen, often studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry. The methylene bridge in this compound enhances structural rigidity and influences its reactivity, making it distinct from monocyclic thiazolidines.

Properties

CAS No.

116112-97-1

Molecular Formula

C9H18N2S2

Molecular Weight

218.4 g/mol

IUPAC Name

2-methyl-2-[(2-methyl-1,3-thiazolidin-2-yl)methyl]-1,3-thiazolidine

InChI

InChI=1S/C9H18N2S2/c1-8(10-3-5-12-8)7-9(2)11-4-6-13-9/h10-11H,3-7H2,1-2H3

InChI Key

GHBRLJWGIJDPQC-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCS1)CC2(NCCS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(2-methylthiazolidine) typically involves the reaction of 2-methylthiazolidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two thiazolidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity, product yield, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(2-methylthiazolidine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds. These products have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

2,2’-Methylenebis(2-methylthiazolidine) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(2-methylthiazolidine) involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can inhibit enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is most closely compared to 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5), a structurally related aliphatic amine with a methylene bridge. Key similarities and differences include:

Property 2,2'-Methylenebis(2-methylthiazolidine) 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine)
Core Structure Thiazolidine rings Cyclohexylamine rings
Functional Groups Thioether, secondary amine Primary amine
Vapor Pressure Likely low (inferred from thiazolidines) Low (prevents public exposure via volatilization)
Reactivity High (due to S/N heteroatoms) Moderate (aliphatic amines)
Applications Polymer stabilizers, drug intermediates Epoxy curing agents, cross-linking additives

The thiazolidine rings in the target compound confer distinct electronic properties compared to cyclohexylamine analogues, influencing solubility and interaction with biological targets .

Toxicological Profiles

Data from 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) are used for read-across assessments:

  • Exposure Risk : Low public exposure due to low vapor pressure and immobilization in cross-linked systems .

Functional Comparison with Thiazolidine Derivatives

Other thiazolidine-based compounds, such as 2-(p-methoxyphenyl)-2-methylthiazolidine , share the thiazolidine core but lack the methylene bridge. Key differences:

  • Reactivity : The methylene bridge in the target compound enables dimerization and stabilizes intermediates in polymerization reactions.
  • Biological Activity: Methoxyphenyl derivatives show enzyme inhibition (e.g., monoamine oxidase), while the target compound’s activity is less documented but likely modulated by its dual-ring system .

Research Findings and Implications

  • Structural Flexibility : The methylene bridge in 2,2'-methylenebis(2-methylthiazolidine) allows for conformational adaptability, making it superior to rigid aromatic analogues in applications requiring dynamic interactions (e.g., catalyst ligands) .
  • Safety Profile : Unlike aromatic amines, this compound’s aliphatic/heterocyclic structure reduces mutagenic risks, aligning it with safer industrial alternatives .

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